molecular formula C12H19N3 B13340230 (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine

Cat. No.: B13340230
M. Wt: 205.30 g/mol
InChI Key: SZDGFDYXPTWGMT-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyridine ring attached via a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine typically involves the reaction of 4-piperidone with methylamine to form 1-methylpiperidin-4-amine. This intermediate is then reacted with 3-pyridinecarboxaldehyde under reductive amination conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines.

Scientific Research Applications

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpiperidin-4-yl)methanamine: This compound lacks the pyridine ring and has different chemical properties.

    (4-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine: This compound has a methyl group on the piperidine ring, which can affect its reactivity and interactions.

Uniqueness

(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine is unique due to the presence of both a piperidine and a pyridine ring, which can confer specific binding properties and reactivity. This makes it a valuable scaffold for designing new compounds with desired biological activities .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C12H19N3/c1-15-7-4-10(5-8-15)12(13)11-3-2-6-14-9-11/h2-3,6,9-10,12H,4-5,7-8,13H2,1H3

InChI Key

SZDGFDYXPTWGMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C2=CN=CC=C2)N

Origin of Product

United States

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